molecular formula C25H28N6O B2801578 6-(4-benzylpiperidin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 878063-93-5

6-(4-benzylpiperidin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2801578
CAS No.: 878063-93-5
M. Wt: 428.54
InChI Key: ZAEUXHDCMLAXHG-UHFFFAOYSA-N
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Description

6-(4-Benzylpiperidin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound offered for biological screening and lead optimization in early-stage drug discovery research . This specialized small molecule belongs to the 1H-pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds, which are recognized in scientific literature for their relevance as scaffolds in the development of epidermal growth factor receptor (EGFR) inhibitors . The structural similarity of this core scaffold to the adenine moiety of ATP allows it to function as a competitive inhibitor for ATP-binding sites, making it a compound of interest for researchers studying protein kinases and related signaling pathways . With a molecular formula of C 25 H 28 N 6 O and a molecular weight of 428.54 g/mol, this agent is supplied as a dry powder . Its calculated Lipinski properties include a logP of 3.783, one hydrogen bond donor, one hydrogen bond acceptor, and a polar surface area (PSA) of 68 Ų, indicating favorable characteristics for cellular permeability . Researchers can utilize this compound in in vitro assays to investigate its potential as an antiproliferative agent or to explore its kinase inhibitory activity within oncological research programs . Applications: This product is intended for research purposes only, specifically in the fields of chemical biology and oncology. Potential applications include use as a reference standard, a building block in medicinal chemistry, or a candidate for high-throughput screening against various kinase targets. Important Note: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulations.

Properties

IUPAC Name

6-(4-benzylpiperidin-1-yl)-N-(3-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O/c1-30-24-22(17-26-30)23(27-20-9-6-10-21(16-20)32-2)28-25(29-24)31-13-11-19(12-14-31)15-18-7-4-3-5-8-18/h3-10,16-17,19H,11-15H2,1-2H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEUXHDCMLAXHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)OC)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-benzylpiperidin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine family, which is recognized for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N4OC_{22}H_{26}N_{4}O, with a molecular weight of approximately 366.47 g/mol . The structure features a pyrazolo[3,4-d]pyrimidine core, which is fused with a benzylpiperidine moiety and a methoxyphenyl substituent. This unique structural arrangement may contribute to its pharmacological properties.

Structural Characteristics

ComponentDescription
Pyrazolo[3,4-d]pyrimidine coreCentral structure known for various biological activities
Benzylpiperidine moietyEnhances interaction with biological targets
Methoxyphenyl substituentPotentially increases lipophilicity and receptor affinity

The biological activity of 6-(4-benzylpiperidin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is believed to involve interactions with specific proteins or receptors within the body. Compounds with similar structures have shown potential as enzyme inhibitors or receptor modulators, influencing various signaling pathways. The exact mechanisms require further investigation through biological assays to determine binding affinities and specific targets.

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit tumor cell proliferation by targeting critical pathways involved in cancer progression.

Case Study: Anticancer Activity Evaluation

  • Cell Lines Tested: Various cancer cell lines including gastric (NUGC), colon (DLD1), and liver (HEPG2) cancers.
  • Results: The compound demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against selected cancer types.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, similar derivatives have been shown to inhibit squalene synthase and cholesterol synthesis in liver cells.

Enzyme TargetInhibition Activity
Squalene SynthaseIC50 = 15 nM
Cholesterol SynthaseED50 = 2.9 mg/kg (oral)

Synthesis and Optimization

The synthesis of 6-(4-benzylpiperidin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves several steps that optimize yield and purity. Key steps include the formation of the pyrazolo core followed by the introduction of the benzylpiperidine and methoxyphenyl groups.

Synthesis Steps Overview

  • Formation of Pyrazolo Core: Utilizing appropriate precursors to create the pyrazolo[3,4-d]pyrimidine structure.
  • Substitution Reactions: Introducing the benzylpiperidine moiety through nucleophilic substitution.
  • Final Modifications: Adding the methoxyphenyl group to enhance biological activity.

Comparison with Similar Compounds

Position 1 Substituents

  • Methyl vs. Phenyl/Chlorophenyl : The target compound’s C1 methyl group (vs. phenyl in or chlorophenyl in ) likely reduces steric hindrance, improving binding to compact kinase pockets. However, bulkier groups (e.g., 2,4-dimethylphenyl in ) may enhance hydrophobic interactions with residues like Leu788 in EGFR .
  • Benzylpiperidinyl at C6 : The 4-benzylpiperidin-1-yl group (shared with ) contributes to extended half-life by resisting cytochrome P450 metabolism, as seen in related kinase inhibitors .

Position 4 Amine Modifications

  • 3-Methoxyphenyl vs.
  • Methoxyethyl vs. Benzyl : The 2-methoxyethyl group in improves aqueous solubility (clogP = 2.1) compared to the target compound’s 3-methoxyphenyl (estimated clogP = 3.4), suggesting trade-offs between bioavailability and target affinity .

Pharmacological Activity

  • Kinase Inhibition: Compounds with sulfonyl or fluorinated aryl groups (e.g., ) exhibit nanomolar IC₅₀ values against JAK2 or EGFR, whereas methoxy-substituted derivatives (e.g., ) show moderate activity, implying that electron-withdrawing groups enhance potency .

Q & A

Q. What are the optimal synthetic routes for 6-(4-benzylpiperidin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how do reaction conditions influence yield and purity?

The synthesis typically involves a multi-step approach:

  • Core Formation : Condensation of phenyl hydrazine with carbonitriles to form the pyrazolo[3,4-d]pyrimidine core .
  • Substituent Introduction : Alkylation or nucleophilic substitution reactions to attach the 4-benzylpiperidine and 3-methoxyphenyl groups. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) in dimethylformamide (DMF) at 60–80°C are commonly used for alkylation .
  • Purification : Recrystallization from ethanol or acetonitrile improves purity (>90%), while column chromatography resolves structural isomers .

Q. Key Variables :

ParameterImpact
Temperature Higher temperatures (80°C) accelerate alkylation but may degrade heat-sensitive intermediates .
Catalyst Phase-transfer catalysts enhance reaction rates but require precise stoichiometry to avoid byproducts .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Spectroscopy :
    • 1H/13C NMR : Confirm substituent positions (e.g., methoxy group at δ ~3.8 ppm, benzyl protons at δ ~7.2–7.4 ppm) .
    • IR : Detect functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for the amine) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass ±2 ppm) .
  • X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding interactions, critical for understanding bioactivity .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., kinase inhibition vs. cytotoxicity)?

Contradictions may arise from assay conditions or off-target effects.

  • Dose-Response Studies : Establish IC50 values across multiple cell lines (e.g., cancer vs. non-cancerous) to differentiate selective toxicity .
  • Kinase Profiling : Use high-throughput kinase panels (e.g., Eurofins KinaseProfiler) to identify primary targets (e.g., JAK2, EGFR) and secondary off-target kinases .
  • Mechanistic Validation : Combine siRNA knockdown of putative targets with rescue experiments to confirm pathway involvement .

Q. Example Data :

Assay TypeResultSource
EGFR Inhibition IC50 = 12 nM (HEK293 cells)
Cytotoxicity IC50 = 8 µM (HeLa cells)

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for improved pharmacokinetics?

  • Substituent Modifications :
    • Benzylpiperidine Group : Replace with smaller alkyl groups (e.g., methylpiperazine) to reduce logP and enhance solubility .
    • Methoxyphenyl Group : Fluorine substitution at the 4-position improves metabolic stability by blocking CYP450 oxidation .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to human serum albumin (HSA) and cytochrome P450 enzymes .

Q. SAR Insights :

ModificationEffect
Piperidine → Piperazine Increased solubility (logP reduced by 0.5) but decreased blood-brain barrier penetration .
3-Methoxy → 3-Fluoro 2-fold increase in plasma half-life (rat models) .

Q. What methodologies are recommended for evaluating in vivo efficacy and toxicity of this compound?

  • Pharmacokinetics :
    • ADME Profiling : Oral bioavailability (Cmax, Tmax) in rodent models using LC-MS/MS quantification .
    • Tissue Distribution : Radiolabeled compound (e.g., 14C) to track accumulation in target organs .
  • Toxicity Screens :
    • Acute Toxicity : Single-dose studies (up to 100 mg/kg) to determine LD50 and organ-specific effects .
    • Genotoxicity : Ames test for mutagenicity and Comet assay for DNA damage .

Q. Example Protocol :

Study TypeModelEndpoint
Xenograft Efficacy Nude mice with HT-29 tumorsTumor volume reduction ≥50% at 10 mg/kg .

Q. How can computational tools elucidate the mechanism of action and predict off-target interactions?

  • Molecular Dynamics (MD) Simulations : Simulate binding to kinase ATP-binding pockets (e.g., 100 ns trajectories to assess stability) .
  • Machine Learning : Train models on ChEMBL datasets to predict off-targets (e.g., GPCRs, ion channels) .
  • Network Pharmacology : Map compound-target-disease interactions using STRING or KEGG pathways to identify polypharmacology risks .

Q. Key Finding :

  • Predicted off-target: 5-HT2A receptor (Ki = 1.2 µM), validated via radioligand binding assays .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?

  • Bottlenecks :
    • Low Yield in Alkylation Step : Optimize catalyst loading (e.g., 10 mol% phase-transfer catalyst) and use microwave-assisted synthesis to reduce reaction time .
    • Purification Complexity : Switch from column chromatography to preparative HPLC for large batches (>10 g) .
  • Quality Control :
    • HPLC-UV : Monitor purity (>98%) with a C18 column (acetonitrile/water gradient) .

Q. How do structural analogs of this compound compare in terms of selectivity and potency?

AnalogModificationSelectivity (Kinase X vs. Y)Potency (IC50)
6-(4-Methylpiperidin-1-yl) analog Piperidine → methylpiperidine10-fold higher for JAK215 nM
N-(4-Chlorophenyl) analog Methoxy → chloroReduced CYP3A4 inhibition22 nM

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